

# Milsaperidone (Bysanti) discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Milsaperidone |           |
| Cat. No.:            | B032970       | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Milsaperidone (Bysanti)

This technical guide provides a comprehensive overview of the discovery and development timeline of **milsaperidone** (Bysanti), an atypical antipsychotic developed by Vanda Pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

Milsaperidone, also known by its developmental code name VHX-896 and the proposed brand name Bysanti™, is a novel atypical antipsychotic medication.[1] It is the active metabolite of iloperidone, another established antipsychotic.[1] Vanda Pharmaceuticals is developing Milsaperidone for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder (MDD).[1][2] A key aspect of its development is its demonstrated bioequivalence to iloperidone, which allows for leveraging existing clinical data. [1]

# **Discovery and Development Timeline**

The development of **milsaperidone** is intrinsically linked to its parent drug, iloperidone. Vanda Pharmaceuticals initiated a bioequivalence study of iloperidone and its active metabolite, **milsaperidone**, in 2021.[3] This marked a significant step in developing **milsaperidone** as a distinct therapeutic agent.



Key milestones in the development of Milsaperidone include:

- 2021: Vanda Pharmaceuticals initiated a bioequivalence study of Fanapt® (iloperidone) and milsaperidone.[3]
- Fourth Quarter 2024: A Phase III clinical study was initiated for milsaperidone as a oncedaily adjunctive treatment for major depressive disorder (MDD).[4][5]
- March 31, 2025: Vanda Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Bysanti<sup>™</sup> for the treatment of acute bipolar I disorder and schizophrenia.[4][5]
- May 2025: The FDA accepted the NDA for Bysanti<sup>™</sup> for filing.[6]
- February 21, 2026: The FDA has set a Prescription Drug User Fee Act (PDUFA) target action date for its decision on the NDA for bipolar I disorder and schizophrenia.[1][6][7]
- 2026 (expected): Topline results from the ongoing Phase III study in MDD are anticipated.[1]
- 2028 (expected): The Phase III clinical study for Bysanti as an adjunctive treatment for MDD is expected to be completed.[9][10]

## **Mechanism of Action and Signaling Pathways**

**Milsaperidone** is an atypical antipsychotic that functions as an antagonist at multiple neurotransmitter receptors.[1] Its primary mechanism of action involves antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[11][12][13] Additionally, it exhibits significant affinity for alpha-adrenergic receptors.[1][9] When administered orally, **milsaperidone** rapidly interconverts to iloperidone.[6][7]

The therapeutic effects of **milsaperidone** in treating psychiatric disorders are believed to result from the modulation of these signaling pathways in the brain.





Click to download full resolution via product page

Milsaperidone's primary mechanism of action.

## **Clinical Development Program**

The clinical development of **milsaperidone** has focused on establishing its bioequivalence to iloperidone and evaluating its efficacy and safety in various psychiatric conditions.

#### **Bioequivalence Studies**

Vanda Pharmaceuticals conducted studies to demonstrate the bioequivalence of **milsaperidone** and iloperidone at both low and high doses in single and multiple-dose administrations.[8][14] The results of these studies were scheduled to be presented in late May 2025 at the American Society of Clinical Psychopharmacology annual meeting.[14]

Table 1: Pharmacokinetic Parameters from a Multiple-Dose Bioequivalence Study[15]



| Analyte                        | Parameter       | Milsaperidone<br>(Test) | lloperidone<br>(Reference) | Ratio (T/R) %<br>(90% CI) |
|--------------------------------|-----------------|-------------------------|----------------------------|---------------------------|
| lloperidone                    | Cmax (pg/mL)    | 28,889                  | 30,365                     | 95.14 (93.93–<br>96.37)   |
| AUC(0-12)<br>(hr <i>pg/mL)</i> | 253,310         | 265,887                 | 95.27 (94.08–<br>96.48)    |                           |
| Tmax (hours)                   | 3.5 (2.0 – 4.1) | 3.5 (2.0 – 4.1)         | N/A                        |                           |
| P88<br>(Milsaperidone)         | Cmax (pg/mL)    | 24,840                  | 25,610                     | 97.00 (94.70–<br>99.35)   |
| AUC(0-12)<br>(hrpg/mL)         | 186,633         | 200,856                 | 92.92 (91.83–<br>94.02)    |                           |
| Tmax (hours)                   | 2.0 (1.0 – 8.0) | 2.0 (1.0 – 6.0)         | N/A                        | _                         |

CI: Confidence Interval

# Phase III Study in Major Depressive Disorder (MDD)

A pivotal Phase III clinical trial (NCT06830044) is underway to assess the efficacy and safety of **milsaperidone** as an adjunctive therapy in patients with MDD who have had an inadequate response to their current antidepressant treatment.[14][16][17]

Table 2: Overview of the Phase III MDD Study (NCT06830044)



| Parameter               | Details                                                                                                                                                                                                            |  |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title             | A Randomized, Double-Blind, Placebo-<br>controlled Multicenter Study to Assess the<br>Efficacy and Safety of Milsaperidone as<br>Adjunctive Therapy in the Treatment of Patients<br>With Major Depressive Disorder |  |
| Phase                   | 3                                                                                                                                                                                                                  |  |
| Conditions              | Major Depressive Disorder, Depression                                                                                                                                                                              |  |
| Intervention            | Milsaperidone, Placebo                                                                                                                                                                                             |  |
| Sponsor                 | Vanda Pharmaceuticals                                                                                                                                                                                              |  |
| Study Start Date        | March 3, 2025                                                                                                                                                                                                      |  |
| Primary Completion Date | March 2028 (Estimated)                                                                                                                                                                                             |  |
| Study Completion Date   | March 2028 (Estimated)                                                                                                                                                                                             |  |

Experimental Protocol Outline (Based on ClinicalTrials.gov information):

- Screening Phase (2-4 weeks): Participants are screened for eligibility based on inclusion and exclusion criteria.[16] This includes a diagnosis of MDD according to DSM-5-TR criteria and an inadequate response to current antidepressant therapy.[17][18]
- Treatment Phase (6 weeks): Eligible participants are randomized to receive either **milsaperidone** or a placebo as an adjunct to their ongoing antidepressant treatment.[16]
- Follow-up Phase (4 weeks): Participants are monitored for safety and effectiveness after the treatment period.[16]





Click to download full resolution via product page

Workflow of the Phase III MDD clinical trial.

## **Regulatory Status**

Vanda Pharmaceuticals submitted an NDA for Bysanti<sup>™</sup> for the treatment of acute bipolar I disorder and schizophrenia on March 31, 2025.[4][5] The FDA accepted the NDA for filing in May 2025 and has set a PDUFA target action date of February 21, 2026.[6][7] The submission is supported by the extensive clinical data from the iloperidone development program, owing to the bioequivalence between the two compounds.[6][8]

#### **Future Directions**

The unique physical and chemical properties of **milsaperidone** make it suitable for the development of long-acting injectable (LAI) formulations, which could improve treatment adherence in patients with chronic psychiatric conditions.[1][8] If approved, **milsaperidone** is expected to have five years of regulatory data exclusivity, with patent applications potentially extending market protection into the 2040s.[6][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. trial.medpath.com [trial.medpath.com]

#### Foundational & Exploratory



- 2. trial.medpath.com [trial.medpath.com]
- 3. vnda-20241231 [sec.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. biospace.com [biospace.com]
- 6. FDA Accepts Vanda Bysanti NDA for Schizophrenia and Bipolar Treatment | VNDA Stock News [stocktitan.net]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. Vanda Announces Bysanti<sup>™</sup> NDA Filing; FDA Decision Expected in Early 2026 [prnewswire.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Milsaperidone Vanda Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 12. Milsaperidone Wikipedia [en.wikipedia.org]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Milsaperidone Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 15. vandapharma.com [vandapharma.com]
- 16. Milsaperidone for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Evaluation of Efficacy and Safety of Milsaperidone as Adjunctive Therapy in Patients With Major Depressive Disorder | Clinical Research Trial Listing [centerwatch.com]
- 18. Evaluation of Efficacy and Safety of Milsaperidone as Adjunctive Therapy in Patients With Major Depressive Disorder [ctv.veeva.com]
- To cite this document: BenchChem. [Milsaperidone (Bysanti) discovery and development timeline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032970#milsaperidone-bysanti-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com